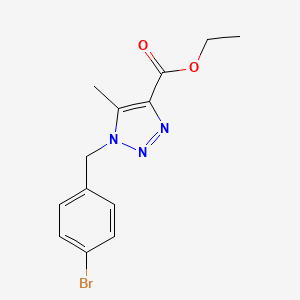

ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Descripción general

Descripción

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromobenzyl group, a methyl group, and an ethyl ester group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of 4-bromobenzyl azide: This is achieved by reacting 4-bromobenzyl bromide with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

Cycloaddition Reaction: The 4-bromobenzyl azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

Methylation: The resulting triazole compound is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, amines, and thiols. Conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to reflux.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

Substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of triazole oxides.

Reduction: Formation of dehalogenated triazoles.

Hydrolysis: Formation of triazole carboxylic acids.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. Research indicates that triazole compounds can exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of triazoles possess selective toxicity towards human cancer cells, with some compounds achieving IC50 values in the low micromolar range .

Case Study : A compound structurally related to this compound was tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. The results showed promising selectivity and efficacy, indicating the potential for further development in anticancer therapies .

Fungicidal Properties

Triazole derivatives are known for their fungicidal activities. This compound has been investigated for its ability to inhibit fungal growth. The mechanism typically involves disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Data Table: Antifungal Activity of Triazole Derivatives

| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 15 µg/mL |

| Related Triazole Compound | Aspergillus niger | 10 µg/mL |

This table illustrates the antifungal effectiveness of triazole compounds, suggesting that this compound may serve as a lead compound for developing new antifungal agents.

Coordination Chemistry

Triazoles are also utilized in coordination chemistry due to their ability to form stable complexes with metal ions. This compound can act as a ligand in metal coordination complexes.

Case Study : Research has shown that triazole-based ligands can stabilize metal ions in catalytic reactions. One study reported that complexes formed with copper and zinc exhibited enhanced catalytic activity in organic transformations . The ability of this compound to coordinate with metal ions could be explored for applications in catalysis.

Mecanismo De Acción

The mechanism of action of ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group may enhance the compound’s binding affinity to these targets, while the ester group can influence its solubility and bioavailability. The exact pathways and molecular targets are subject to ongoing research.

Comparación Con Compuestos Similares

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:

Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

Ethyl 1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

Ethyl 1-(4-methylbenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: Lacks a halogen atom, which may reduce its reactivity compared to the brominated derivative.

Actividad Biológica

Ethyl 1-(4-bromobenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS No. 852180-99-5) is a member of the triazole family, characterized by its unique structural features that contribute to its biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents and other therapeutic applications.

- Molecular Formula : C₁₃H₁₄BrN₃O₂

- Molecular Weight : 324.17 g/mol

- Melting Point : 145 °C (decomposes) .

Triazoles, including this compound, are known to interact with various biological targets. They often exhibit anti-proliferative effects by inducing apoptosis in cancer cells and inhibiting key enzymes involved in cell division. The specific mechanism for this compound may involve the disruption of DNA synthesis or interference with cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of triazole derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole | MDA-MB-231 (Breast) | 17.83 | |

| Ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole | MCF-7 (Breast) | 19.73 |

These findings suggest that this compound may possess selective toxicity towards cancer cells while sparing normal cells.

Antioxidant Activity

The antioxidant activity of triazoles is also noteworthy. Studies have utilized DPPH and ABTS assays to evaluate the radical scavenging ability of triazole derivatives. The effective concentration (EC50) values for related compounds indicate varying degrees of antioxidant activity:

| Compound | DPPH EC50 (μg/mL) | ABTS EC50 (μg/mL) |

|---|---|---|

| Compound A | 75.5 | 101.1 |

| Compound B | 299.1 | 441.5 |

These results highlight the potential of ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole-4-carboxylate as a promising antioxidant agent .

Case Studies

In a recent study focusing on the synthesis and biological evaluation of triazole derivatives, ethyl 1-(4-bromobenzyl)-5-methyl-1H-triazole was synthesized and tested for its antiproliferative activity against several cancer cell lines. The results indicated a significant reduction in cell viability in a dose-dependent manner, reinforcing the compound's potential as an anticancer agent .

Another study examined the structure-activity relationship (SAR) of various triazole derivatives, revealing that modifications on the benzyl group significantly influenced biological activity. This emphasizes the importance of structural optimization in enhancing therapeutic efficacy .

Propiedades

IUPAC Name |

ethyl 1-[(4-bromophenyl)methyl]-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O2/c1-3-19-13(18)12-9(2)17(16-15-12)8-10-4-6-11(14)7-5-10/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPAQZSYTYLMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.